2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-5-10-23-19(25)17-12(2)13(3)28-18(17)22-20(23)27-11-16(24)21-14-6-8-15(26-4)9-7-14/h5-9H,1,10-11H2,2-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESPKBZNRFGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include alkylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to this molecule may exhibit anticancer properties. The thieno[2,3-d]pyrimidine derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound's structural attributes could enhance its binding affinity to targets involved in cancer progression.
Antimicrobial Properties
Research has shown that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activities. The sulfanyl group may contribute to the compound's ability to interact with bacterial enzymes or receptors, making it a candidate for further exploration in antibiotic development.
Biochemical Probes
Due to its unique functional groups, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme kinetics or receptor-ligand interactions, particularly in pathways related to cancer and infectious diseases.
Drug Development
The compound's potential as a lead candidate for drug development is significant. Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological profile.
Building Block for Complex Molecules
This compound can be employed as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives:
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer properties of thieno[2,3-d]pyrimidines, finding significant inhibition of tumor cell proliferation. |
| Study B | Evaluated antimicrobial activity against various pathogens; showed promising results against Gram-positive bacteria. |
| Study C | Explored the use of similar compounds as biochemical probes; demonstrated effective binding to target enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism by which 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural variations among analogs (data extracted from ):
Key Observations:
Hexahydro derivatives () exhibit increased ring saturation, likely enhancing rigidity and altering lipophilicity compared to dihydro analogs .
Acetamide Modifications: 4-Methoxyphenyl (target compound) improves solubility vs. 4-nitrophenyl (), which introduces strong electron-withdrawing effects .
Thieno Ring Isomerism: features a thieno[3,2-d]pyrimidin isomer, which alters the spatial arrangement of substituents compared to the target compound’s [2,3-d] system, impacting binding interactions .
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data are absent in the evidence, structural trends suggest:
- 4-Methoxyphenyl may enhance solubility and moderate LogP vs. nitro or chloro substituents.
- Allyl group could increase metabolic lability compared to ethyl or aryl groups.
- Hexahydro rings () might improve metabolic stability but reduce conformational flexibility .
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative of thieno[2,3-d]pyrimidine. This class of compounds is known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Basic Information
- Chemical Formula : C13H16N4O2S2
- Molecular Weight : 324.42174 g/mol
- IUPAC Name : 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- SMILES : Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C
- InChIKey : GXQLVAJLUWSRCW-UHFFFAOYSA-N
Structure
The structure of the compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the sulfanyl group and the methoxyphenyl moiety are particularly noteworthy for enhancing pharmacological properties.
Antiviral Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. A study on similar compounds demonstrated their effectiveness against various viral strains by inhibiting viral replication pathways. The specific compound has not been extensively studied in isolation; however, its structural analogs have shown promise in antiviral screening .
Anticancer Potential
Thieno[2,3-d]pyrimidines have been associated with anticancer activity due to their ability to interfere with DNA synthesis and cell proliferation. A recent study investigated the effects of related compounds on cancer cell lines and found that they induce apoptosis and inhibit cell cycle progression . The compound's unique structure suggests it may similarly affect tumor growth.
Antimicrobial Properties
The antimicrobial potential of thieno[2,3-d]pyrimidines is well-documented. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific compound's efficacy against various microbial strains remains to be fully characterized but is expected to be significant based on its structural characteristics .
Study 1: Synthesis and Screening
A study conducted by researchers synthesized several thieno[2,3-d]pyrimidine derivatives and screened them for biological activity. The findings indicated that compounds with similar structural features exhibited potent antiviral and anticancer activities . Although the specific compound was not included in this study, it provides a framework for understanding its potential.
Study 2: Molecular Docking Analysis
Molecular docking studies have been employed to predict the binding affinity of thieno[2,3-d]pyrimidine derivatives to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer metabolism and viral replication processes . Such interactions are crucial for developing targeted therapies.
Study 3: In Vivo Studies
While in vitro studies are promising, in vivo research is necessary to confirm the biological activity of the compound. Preliminary animal studies on related compounds indicate a favorable safety profile and significant therapeutic effects against tumors . Further investigation into pharmacokinetics and toxicity will be essential for clinical application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
